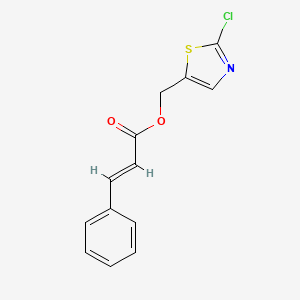
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate, also known as CTP, is a synthetic compound of the thiazolylmethylene group. It is a versatile molecule with a wide range of applications in the fields of medicine, biochemistry, and organic synthesis. CTP is a highly reactive compound that can be used in the synthesis of various compounds, including pharmaceuticals, biochemicals, and organic compounds.
Aplicaciones Científicas De Investigación
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, biochemicals, and organic compounds. This compound has also been used in the synthesis of various polymers, such as polyethylene, polypropylene, and polystyrene. In addition, this compound has been used in the synthesis of various catalysts, such as palladium and rhodium complexes. This compound has also been used in the synthesis of various dyes, such as indigo and rhodamine.
Mecanismo De Acción
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is a highly reactive compound that can be used in a variety of reactions. The most common reaction of this compound is the Grignard reaction, which involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl halide. The reaction of this compound with a Grignard reagent produces a highly reactive intermediate, which can then be used in a variety of reactions. This compound can also be used in the Wittig reaction, the Stille reaction, and the Heck reaction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In laboratory studies, this compound has been shown to inhibit the growth of various bacteria, fungi, and viruses. In addition, this compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been shown to have an effect on the metabolism of various compounds, such as glucose, lipids, and cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate is a highly reactive compound that can be used in a variety of reactions. The advantages of using this compound in laboratory experiments include its high reactivity and its ability to be used in a variety of reactions. The disadvantages of using this compound in laboratory experiments include its potential for toxicity and its potential to cause irritation to the skin and eyes.
Direcciones Futuras
In the future, (2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate could be used in the synthesis of various pharmaceuticals, biochemicals, and organic compounds. This compound could also be used in the synthesis of various catalysts and dyes. In addition, this compound could be used in the synthesis of various polymers and in the development of new drugs. This compound could also be used in the development of new treatments for various diseases and disorders. Finally, this compound could be used in the development of new methods for the synthesis of various compounds.
Métodos De Síntesis
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenyl-2-propenoate can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, the Stille reaction, and the Heck reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to form an alkyl halide. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. The Stille reaction involves the reaction of an organostannane and an alkyl halide to form an alkene. The Heck reaction involves the reaction of an alkyl halide and an alkene to form an alkene.
Propiedades
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13-15-8-11(18-13)9-17-12(16)7-6-10-4-2-1-3-5-10/h1-8H,9H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJXJIYQIVUYQR-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B2574406.png)
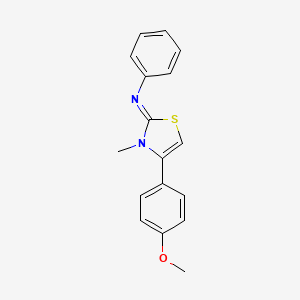
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574411.png)
![4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2574412.png)
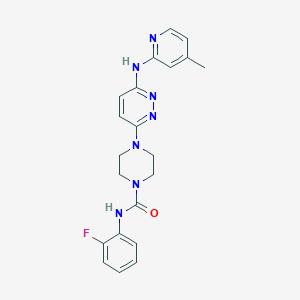
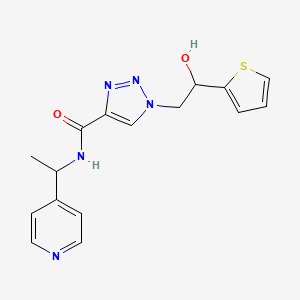
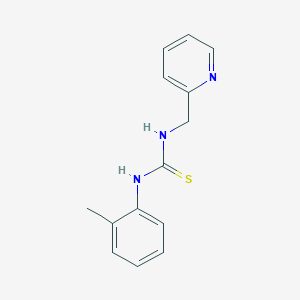
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)
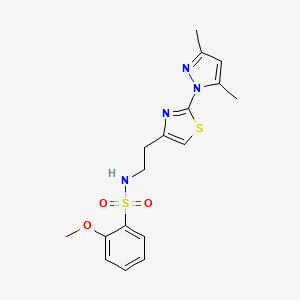
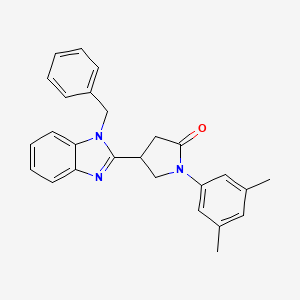
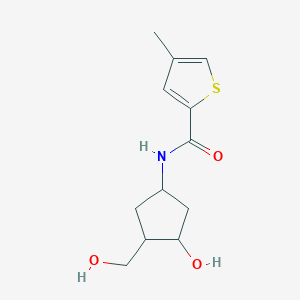

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)